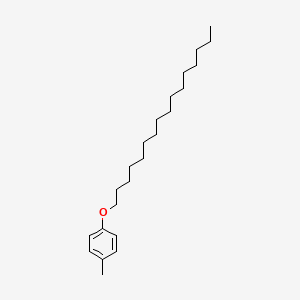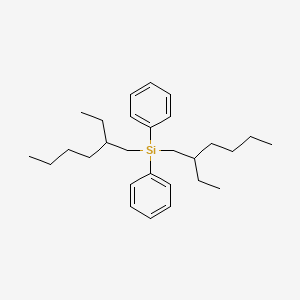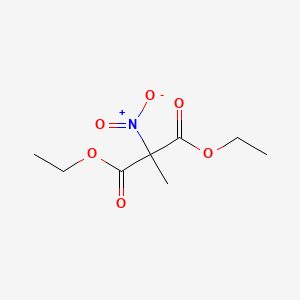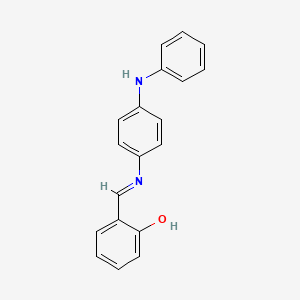
2,3,4,5,6-Pentachlorotriphenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6-Pentachlorotriphenylmethanol is an organic compound characterized by the presence of five chlorine atoms attached to a triphenylmethanol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachlorotriphenylmethanol typically involves the chlorination of triphenylmethanol. The process begins with the preparation of triphenylmethanol, which can be synthesized by reacting triphenylmethyl bromide with water or by oxidizing triphenylmethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of chlorinating agents, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,3,4,5,6-Pentachlorotriphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted triphenylmethanol derivatives .
科学研究应用
2,3,4,5,6-Pentachlorotriphenylmethanol has several applications in scientific research:
作用机制
The mechanism of action of 2,3,4,5,6-Pentachlorotriphenylmethanol involves its interaction with specific molecular targets and pathways. The compound can form stable carbocations, which can interact with various biological molecules, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve disruption of cellular processes and induction of oxidative stress .
相似化合物的比较
Similar Compounds
Triphenylmethanol: A parent compound with similar structure but without chlorine atoms.
Pentachlorobiphenyl: Another chlorinated aromatic compound with similar chemical properties.
Pentachloropyridine: A perhalogenated compound used in organic synthesis.
属性
CAS 编号 |
6782-82-7 |
|---|---|
分子式 |
C19H11Cl5O |
分子量 |
432.5 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentachlorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H11Cl5O/c20-14-13(15(21)17(23)18(24)16(14)22)19(25,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,25H |
InChI 键 |
PCBLIARMTMXZLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


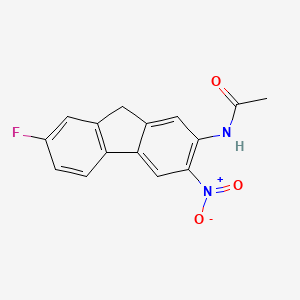

![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)

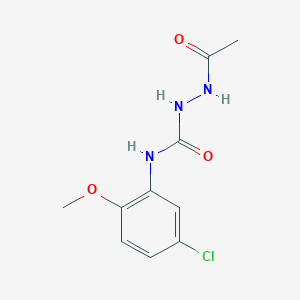
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)
